2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane
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Overview
Description
2-(Chloromethyl)-1,4,8-trioxaspiro[45]decane is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chloromethylating agent with a suitable diol or triol precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can yield different spirocyclic derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic compounds with different functional groups, while oxidation and reduction reactions can introduce or modify functional groups within the spirocyclic framework.
Scientific Research Applications
2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecules. The spirocyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
- 2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane
Uniqueness
2-(Chloromethyl)-1,4,8-trioxaspiro[45]decane is unique due to the presence of three oxygen atoms within its spirocyclic structure, which imparts distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
3-(chloromethyl)-1,4,8-trioxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVLUURQNKVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12OCC(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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